molecular formula C11H12N2O2 B3352671 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one CAS No. 503536-34-3

1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B3352671
CAS No.: 503536-34-3
M. Wt: 204.22 g/mol
InChI Key: VCQGLELKVZQGCM-UHFFFAOYSA-N
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Description

1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .

Preparation Methods

The synthesis of 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

1-(6-amino-1-hydroxy-2-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-11(7(2)14)9-4-3-8(12)5-10(9)13(6)15/h3-5,15H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQGLELKVZQGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1O)C=C(C=C2)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10790006
Record name 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-34-3
Record name 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 2
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 3
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 4
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 5
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one

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